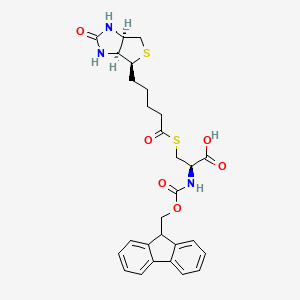
Fmoc-Cys(Biot)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-Fluorenylmethoxycarbonyl)-S-biotinyl-L-cysteine, commonly referred to as Fmoc-Cys(Biot), is a derivative of cysteine that is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a biotin moiety. This compound is widely used in peptide synthesis and bioconjugation due to its ability to introduce biotinylated cysteine residues into peptides and proteins. The Fmoc group serves as a temporary protecting group for the amino group of cysteine, while the biotin moiety allows for subsequent biotin-avidin interactions, which are useful in various biochemical assays and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Biot) typically involves the following steps:
Protection of the Cysteine Thiol Group: The thiol group of cysteine is protected using a suitable protecting group such as triphenylmethyl (Trt) or acetamidomethyl (Acm).
Fmoc Protection: The amino group of cysteine is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
Biotinylation: The protected cysteine is then reacted with biotin-N-hydroxysuccinimide (biotin-NHS) to introduce the biotin moiety.
Deprotection: The protecting groups on the thiol and amino groups are removed under appropriate conditions to yield Fmoc-Cys(Biot).
Industrial Production Methods
Industrial production of Fmoc-Cys(Biot) follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the Fmoc and biotin groups throughout the synthesis.
化学反应分析
Types of Reactions
Fmoc-Cys(Biot) undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Disulfide Bond Formation: Oxidation of the thiol group to form disulfide bonds with other cysteine residues.
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, forming a stable complex.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Disulfide Bond Formation: Oxidizing agents such as iodine or air oxidation.
Biotinylation: Biotin-NHS in the presence of a base.
Major Products Formed
Fmoc Deprotection: Free cysteine with a biotin moiety.
Disulfide Bond Formation: Cystine or mixed disulfides.
Biotin-Avidin Complex: Stable biotin-avidin or biotin-streptavidin complexes.
科学研究应用
Chemistry
Fmoc-Cys(Biot) is used in solid-phase peptide synthesis (SPPS) to introduce biotinylated cysteine residues into peptides. This allows for the subsequent purification and detection of peptides using biotin-avidin interactions.
Biology
In biological research, Fmoc-Cys(Biot) is used to label proteins and peptides with biotin. This facilitates the study of protein-protein interactions, protein localization, and the identification of binding partners through techniques such as pull-down assays and Western blotting.
Medicine
In medical research, biotinylated peptides synthesized using Fmoc-Cys(Biot) are used in diagnostic assays and therapeutic applications. For example, biotinylated peptides can be used to target biotin-binding proteins in cancer cells for imaging or drug delivery.
Industry
In the biotechnology industry, Fmoc-Cys(Biot) is used in the production of biotinylated peptides and proteins for various applications, including enzyme-linked immunosorbent assays (ELISAs), affinity purification, and biosensors.
作用机制
The mechanism of action of Fmoc-Cys(Biot) involves the following steps:
Fmoc Protection: The Fmoc group protects the amino group of cysteine during peptide synthesis, preventing unwanted side reactions.
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, forming a stable complex that can be used for detection, purification, or targeting purposes.
Disulfide Bond Formation: The thiol group of cysteine can form disulfide bonds with other cysteine residues, stabilizing the peptide or protein structure.
相似化合物的比较
Similar Compounds
Fmoc-Cys(Trt): Similar to Fmoc-Cys(Biot) but with a triphenylmethyl (Trt) protecting group instead of biotin.
Fmoc-Cys(Acm): Contains an acetamidomethyl (Acm) protecting group instead of biotin.
Fmoc-Lys(Biot): A biotinylated lysine derivative used for similar applications as Fmoc-Cys(Biot).
Uniqueness
Fmoc-Cys(Biot) is unique due to the presence of both the Fmoc protecting group and the biotin moiety. This combination allows for the incorporation of biotinylated cysteine residues into peptides and proteins, enabling subsequent biotin-avidin interactions for detection, purification, and targeting applications. The versatility of Fmoc-Cys(Biot) makes it a valuable tool in peptide synthesis, biochemical research, and various industrial applications.
属性
IUPAC Name |
(2R)-3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6S2/c32-24(12-6-5-11-23-25-21(14-38-23)29-27(35)31-25)39-15-22(26(33)34)30-28(36)37-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-23,25H,5-6,11-15H2,(H,30,36)(H,33,34)(H2,29,31,35)/t21-,22-,23-,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPDTSIDWWTPNA-LCXINAFSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(hydroxymethyl)-6-[[3-hydroxy-4,4,10-trimethyl-17-[(E)-oct-5-en-2-yl]-2,3,5,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]oxan-3-ol](/img/structure/B8075030.png)
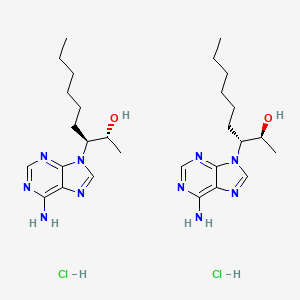
![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione;phosphoric acid](/img/structure/B8075044.png)
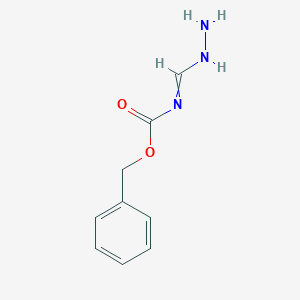
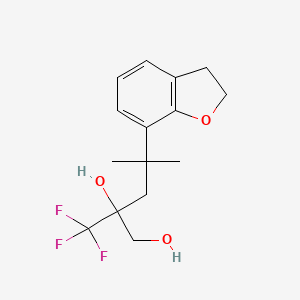
![2-[4-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8075067.png)
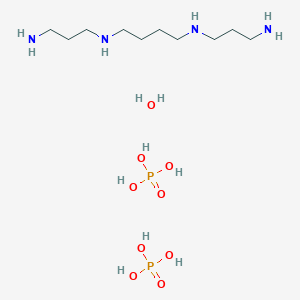
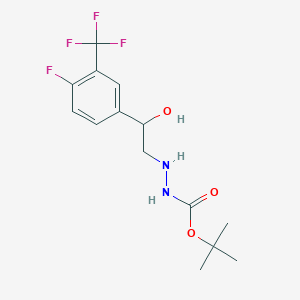
![S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate](/img/structure/B8075097.png)
![2-[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8075098.png)
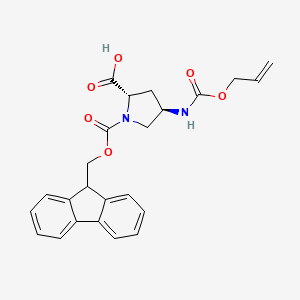
![3-[2-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]propanoic acid](/img/structure/B8075116.png)
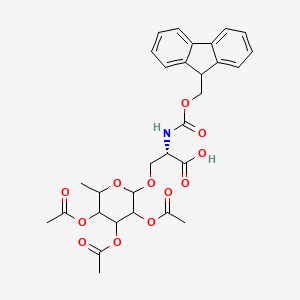
![(2S)-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B8075136.png)
